molecular formula C16H16O4 B12516573 Methyl 2-[(2-methoxyphenyl)methoxy]benzoate CAS No. 820234-29-5

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate

Cat. No.: B12516573
CAS No.: 820234-29-5
M. Wt: 272.29 g/mol
InChI Key: FPGXGLNIOBIGQV-UHFFFAOYSA-N
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Description

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate is an organic compound with the molecular formula C16H16O4. It is a derivative of benzoic acid and is characterized by the presence of a methoxy group and a benzoate ester. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate can be synthesized through several methods. One common method involves the esterification of 2-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of a Suzuki–Miyaura coupling reaction, where 2-methoxyphenylboronic acid is coupled with methyl 2-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and automated systems allows for precise control of reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxybenzoic acid derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.

Major Products Formed

    Oxidation: 2-Hydroxybenzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-methoxyphenyl)methoxy]benzoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its effects on biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methoxybenzoate: Similar structure but lacks the additional methoxy group on the phenyl ring.

    2-Methoxyphenylacetic acid: Contains a methoxy group and a carboxylic acid group but differs in the position of the functional groups.

    2-Methoxy-4-methylphenol: Contains a methoxy group and a hydroxyl group on a phenyl ring.

Uniqueness

Methyl 2-[(2-methoxyphenyl)methoxy]benzoate is unique due to the presence of both a methoxy group and a benzoate ester, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in synthetic chemistry and research applications .

Properties

CAS No.

820234-29-5

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

methyl 2-[(2-methoxyphenyl)methoxy]benzoate

InChI

InChI=1S/C16H16O4/c1-18-14-9-5-3-7-12(14)11-20-15-10-6-4-8-13(15)16(17)19-2/h3-10H,11H2,1-2H3

InChI Key

FPGXGLNIOBIGQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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